Lithium;4-cyanopyridine-2-carboxylate
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Overview
Description
Lithium;4-cyanopyridine-2-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential applications across various fields. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a 4-cyanopyridine-2-carboxylate moiety. The presence of both a cyano group and a carboxylate group in the pyridine ring contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of the lithium ion, a key component of Lithium 4-Cyanopyridine-2-Carboxylate, is the nervous system. Lithium ions can easily displace K+ and Na+ and even Ca+2, occupying their sites in several critical neuronal enzymes and neurotransmitter receptors .
Mode of Action
Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors . The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown .
Biochemical Pathways
Lithium affects several biochemical pathways. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly .
Pharmacokinetics
Lithium salts are known for their mood-stabilizing effects and are used in the treatment of bipolar disorder . More research is needed to understand the ADME properties of this specific compound.
Result of Action
The result of lithium’s action is mood stabilization, making it an effective treatment for bipolar disorder. It counteracts both mania and depression
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium-based compounds. For instance, the extraction and production of lithium involve large quantities of energy and water, which can have environmental implications . Additionally, the disposal and recycling of lithium batteries, which may contain compounds like Lithium 4-Cyanopyridine-2-Carboxylate, are important considerations for environmental sustainability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-cyanopyridine-2-carboxylate typically involves the reaction of 4-cyanopyridine-2-carboxylic acid with a lithium base. One common method includes dissolving 4-cyanopyridine-2-carboxylic acid in an appropriate solvent, such as tetrahydrofuran (THF), followed by the addition of lithium hydroxide or lithium carbonate. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Lithium;4-cyanopyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 4-aminopyridine-2-carboxylate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted pyridine derivatives. These products can have varied applications depending on their chemical properties .
Scientific Research Applications
Lithium;4-cyanopyridine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;4-cyanopyridine-2-carboxylate include:
4-cyanopyridine-2-carboxylic acid: The parent compound without the lithium ion.
4-aminopyridine-2-carboxylate: A reduced derivative with an amine group instead of a cyano group.
Lithium;4-aminopyridine-2-carboxylate: A lithium salt of the reduced derivative.
Uniqueness
This compound is unique due to the presence of both a cyano group and a carboxylate group in the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The coordination of the lithium ion further enhances its stability and reactivity, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
lithium;4-cyanopyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2.Li/c8-4-5-1-2-9-6(3-5)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROZUNJAQNHXGG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(C=C1C#N)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3LiN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400678-88-7 |
Source
|
Record name | lithium 4-cyanopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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